molecular formula C4H4N4O4 B7784281 methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate CAS No. 524036-06-4

methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B7784281
CAS No.: 524036-06-4
M. Wt: 172.10 g/mol
InChI Key: VZOGVAWHFFOYNM-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C₄H₄N₄O₄. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a nitro group at the 5-position and a carboxylate ester group at the 4-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 5-nitro-1,2,3-triazole-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction typically requires refluxing the mixture under acidic conditions to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is unique due to the combination of the nitro and ester groups on the triazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl 5-nitro-2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-12-4(9)2-3(8(10)11)6-7-5-2/h1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOGVAWHFFOYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245722
Record name Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524036-06-4
Record name Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524036-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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